2-Amino-1-(4-fluoro-3-methoxyphenyl)ethan-1-ol
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Overview
Description
2-Amino-1-(4-fluoro-3-methoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C9H12FNO2 It is a derivative of phenylethanol, featuring an amino group, a fluoro substituent, and a methoxy group on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-fluoro-3-methoxyphenyl)ethan-1-ol typically involves multi-step organic reactions. One common method includes the following steps:
Friedel-Crafts Acylation: The starting material, 4-fluoro-3-methoxybenzene, undergoes acylation using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The resulting acylated product is then reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-fluoro-3-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluoro and methoxy groups on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds with new functional groups replacing the fluoro or methoxy groups.
Scientific Research Applications
2-Amino-1-(4-fluoro-3-methoxyphenyl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the interaction of fluorinated compounds with biological systems.
Industrial Applications: The compound is utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-fluoro-3-methoxyphenyl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol
- 2-Amino-2-(2,6-difluorophenyl)ethan-1-ol
- 2-Amino-2-(2-chloro-3-iodophenyl)ethanol
Uniqueness
2-Amino-1-(4-fluoro-3-methoxyphenyl)ethan-1-ol is unique due to the specific combination of functional groups on the aromatic ring. The presence of both a fluoro and a methoxy group can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Properties
CAS No. |
547770-15-0 |
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Molecular Formula |
C9H12FNO2 |
Molecular Weight |
185.20 g/mol |
IUPAC Name |
2-amino-1-(4-fluoro-3-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H12FNO2/c1-13-9-4-6(8(12)5-11)2-3-7(9)10/h2-4,8,12H,5,11H2,1H3 |
InChI Key |
RJYCTAQEHBSFSH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CN)O)F |
Origin of Product |
United States |
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